molecular formula C23H22N4O3S2 B383317 Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 442865-35-2

Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B383317
CAS RN: 442865-35-2
M. Wt: 466.6g/mol
InChI Key: MHIZDHOYYGGOPI-UHFFFAOYSA-N
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Description

“Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a chemical compound with the linear formula C24H24N4O3S2 . It has a molecular weight of 480.612 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of such compounds often involves the use of 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle has been proposed as a possible surrogate of the purine ring, and depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple ring structures including a 1,2,4-triazolo[4,3-a]quinolin-1-yl ring and a tetrahydro-1-benzothiophene-3-carboxylate ring . The compound is isoelectronic with purines, which suggests it may have similar chemical properties .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The TP heterocycle, a component of this compound, has proved to be remarkably versatile in drug design . Future research may continue to explore the potential applications of this and similar compounds in medicinal chemistry .

properties

IUPAC Name

methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c1-13-11-18-25-26-23(27(18)16-9-5-3-7-14(13)16)31-12-19(28)24-21-20(22(29)30-2)15-8-4-6-10-17(15)32-21/h3,5,7,9,11H,4,6,8,10,12H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIZDHOYYGGOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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